2-Chloro-6-(2,4-dichlorophenoxy)phenol
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Overview
Description
2-Chloro-6-(2,4-dichlorophenoxy)phenol, also known as triclosan, is a chlorinated aromatic compound widely used for its antimicrobial properties. It is commonly found in various consumer products, including soaps, toothpaste, and disinfectants. Triclosan is known for its ability to inhibit the growth of bacteria and fungi, making it a valuable ingredient in personal care and household products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 2-chlorophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of triclosan involves a similar synthetic route but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically subjected to distillation and chromatography to remove impurities and obtain high-purity triclosan .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Triclosan can be oxidized to form chlorinated dioxins, which are of environmental concern.
Reduction: Reduction reactions can convert triclosan to less chlorinated phenols.
Substitution: Triclosan can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated dioxins and other by-products.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(2,4-dichlorophenoxy)phenol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chlorinated phenols and their environmental impact.
Biology: Investigated for its effects on microbial communities and antibiotic resistance.
Medicine: Studied for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the formulation of antimicrobial products, including textiles and plastics.
Mechanism of Action
The antimicrobial action of 2-Chloro-6-(2,4-dichlorophenoxy)phenol is primarily due to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria. By binding to the active site of ENR, triclosan disrupts the bacterial cell membrane, leading to cell death . This mechanism is effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
2-Chloro-6-(2,4-dichlorophenoxy)phenol is often compared with other antimicrobial agents, such as:
Triclocarban: Similar in use and mechanism but structurally different.
Chlorhexidine: Another widely used antimicrobial with a different mode of action.
Benzalkonium Chloride: A quaternary ammonium compound with broad-spectrum antimicrobial activity.
Uniqueness
Triclosan’s unique combination of broad-spectrum antimicrobial activity and stability in various formulations makes it a preferred choice in many consumer products .
Properties
CAS No. |
691883-23-5 |
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Molecular Formula |
C12H7Cl3O2 |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
2-chloro-6-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6,16H |
InChI Key |
CYTRYZRMQHRCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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